7-Ethylquinoline-2,3-dicarboxylic acid
Overview
Description
7-Ethylquinoline-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is primarily used in biochemical research and is known for its unique structure, which includes a quinoline ring substituted with an ethyl group and two carboxylic acid groups .
Preparation Methods
The synthesis of 7-Ethylquinoline-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with ethyl acetoacetate followed by cyclization and oxidation can yield the desired compound . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
7-Ethylquinoline-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted quinoline derivatives .
Scientific Research Applications
7-Ethylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
7-Ethylquinoline-2,3-dicarboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2,3-dicarboxylic acid: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
7-Methylquinoline-2,3-dicarboxylic acid: Substituted with a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
8-Ethylquinoline-2,3-dicarboxylic acid: The ethyl group is positioned differently on the quinoline ring, which can influence its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
7-ethylquinoline-2,3-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-7-3-4-8-6-9(12(15)16)11(13(17)18)14-10(8)5-7/h3-6H,2H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRLFEBBHDQRCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589167 | |
Record name | 7-Ethylquinoline-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-58-2 | |
Record name | 7-Ethylquinoline-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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